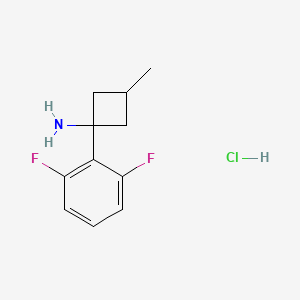
4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole is a heterocyclic compound that contains both azetidine and thiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole typically involves the formation of the azetidine ring followed by its attachment to the thiazole moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
化学反応の分析
Types of Reactions
4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: Both the azetidine and thiazole rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the azetidine ring can produce various amine derivatives.
科学的研究の応用
4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole involves its interaction with molecular targets, such as enzymes or receptors. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The thiazole ring may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.
類似化合物との比較
Similar Compounds
Uniqueness
4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole is unique due to the presence of both azetidine and thiazole rings in its structure. This combination provides distinct chemical and biological properties that are not found in similar compounds. The azetidine ring offers a constrained, four-membered ring system, while the thiazole ring contributes aromaticity and potential for various chemical modifications.
特性
分子式 |
C9H14N2OS |
|---|---|
分子量 |
198.29 g/mol |
IUPAC名 |
4-(azetidin-3-yloxymethyl)-2-ethyl-1,3-thiazole |
InChI |
InChI=1S/C9H14N2OS/c1-2-9-11-7(6-13-9)5-12-8-3-10-4-8/h6,8,10H,2-5H2,1H3 |
InChIキー |
WRDHBKYFOPLSAR-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=CS1)COC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


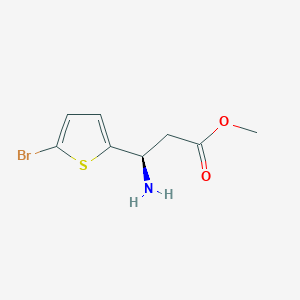
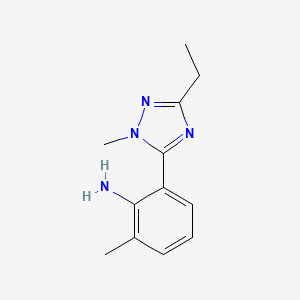
![1-[(2-Bromo-5-fluorophenyl)methyl]piperazine](/img/structure/B13628337.png)
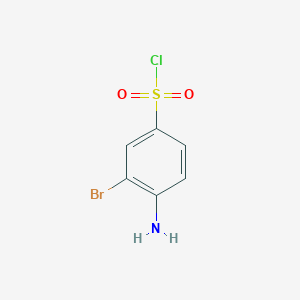

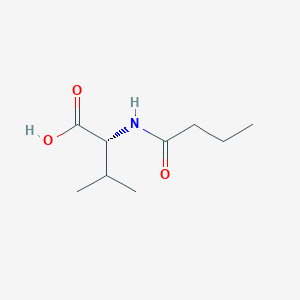


![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13628361.png)
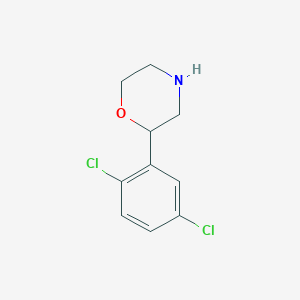
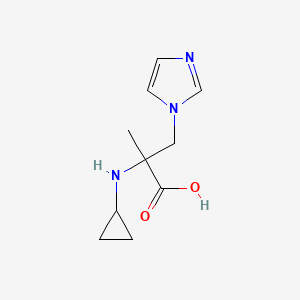
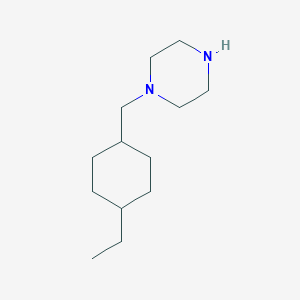
![5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13628380.png)
